4-[(2-Methoxyethoxy)methyl]benzaldehyde
CAS No.: 365224-44-8
Cat. No.: VC3419652
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-Methoxyethoxy)methyl]benzaldehyde - 365224-44-8](/images/structure/VC3419652.png)
Specification
CAS No. | 365224-44-8 |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 4-(2-methoxyethoxymethyl)benzaldehyde |
Standard InChI | InChI=1S/C11H14O3/c1-13-6-7-14-9-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3 |
Standard InChI Key | VQNLRIQXBXDLLY-UHFFFAOYSA-N |
SMILES | COCCOCC1=CC=C(C=C1)C=O |
Canonical SMILES | COCCOCC1=CC=C(C=C1)C=O |
Introduction
Chemical Identity and Structure
4-[(2-Methoxyethoxy)methyl]benzaldehyde, also referred to as 4-(2-methoxyethoxymethoxy)benzaldehyde in some literature, is an aromatic aldehyde with a methoxyethoxy functional group. This compound has generated interest in the scientific community due to its versatile chemical properties and reactivity profile.
Identification Parameters
The compound possesses multiple identifying characteristics that help distinguish it in chemical databases and literature. These identifiers are crucial for researchers seeking to work with this compound or related derivatives.
Table 1. Chemical Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 4-(2-methoxyethoxymethoxy)benzaldehyde |
Molecular Formula | C₁₁H₁₄O₄ |
Molecular Weight | 210.23 g/mol |
InChI | InChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3 |
InChI Key | SOCWFLJIBDNUCX-UHFFFAOYSA-N |
CAS Number | 365224-44-8 |
The compound features a benzaldehyde core with a methoxyethoxy functional group attached at the para position (carbon-4). This structural arrangement contributes significantly to its chemical behavior and reactivity patterns .
Structural Characteristics
The molecular structure consists of a benzene ring with an aldehyde group (-CHO) at one position and a methoxyethoxy chain at the para position. The ether linkages in the methoxyethoxy group provide sites for hydrogen bonding and contribute to the compound's solubility profile. The aldehyde group serves as a reactive center for various chemical transformations .
Physical Properties
4-[(2-Methoxyethoxy)methyl]benzaldehyde exists as a liquid at room temperature with distinctive physical characteristics that affect its handling, storage, and application in laboratory settings.
Physical State and Appearance
The compound typically appears as a colorless to pale yellow liquid with a slight almond-like odor, characteristic of many benzaldehyde derivatives. This physical state facilitates its use in liquid-phase reactions and makes it amenable to standard laboratory handling procedures .
Solubility and Partition Coefficient
The compound demonstrates moderate lipophilicity with an XLogP3 value of approximately 1.2, indicating a balance between hydrophilic and lipophilic properties. This value suggests reasonable solubility in polar organic solvents while maintaining some aqueous solubility .
Table 2. Physical Properties
Property | Value |
---|---|
Physical State | Liquid at room temperature |
XLogP3 | 1.2 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 (estimated from molecular structure) |
The absence of hydrogen bond donors (as indicated by a hydrogen bond donor count of 0) combined with multiple hydrogen bond acceptors (from the aldehyde and ether oxygen atoms) influences its intermolecular interactions and solubility behavior .
Chemical Reactivity
The reactivity of 4-[(2-Methoxyethoxy)methyl]benzaldehyde is primarily dictated by its aldehyde functional group, which serves as an electrophilic center for nucleophilic addition reactions.
Aldehyde Reactivity
The aldehyde group (-CHO) is highly reactive toward nucleophiles, making this compound valuable in condensation reactions, reductions, and oxidations. Common reactions include:
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Nucleophilic addition reactions with amines, alcohols, and other nucleophiles
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Reduction to primary alcohols using reducing agents
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Oxidation to carboxylic acids
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Participation in aldol condensations and related carbon-carbon bond-forming reactions
The electron-donating nature of the methoxyethoxy substituent at the para position likely modulates the electrophilicity of the aldehyde carbon, potentially affecting reaction rates and selectivity compared to unsubstituted benzaldehyde .
Ether Functional Group Reactions
The methoxyethoxy moiety contains multiple ether linkages that exhibit relative stability under most conditions but can undergo cleavage under strongly acidic conditions or with specific reagents like boron tribromide or hydroiodic acid. These ether groups may also participate in coordination with Lewis acids or metal ions in certain reaction contexts .
Applications in Research
4-[(2-Methoxyethoxy)methyl]benzaldehyde has potential applications across multiple research domains, particularly in organic synthesis and pharmaceutical development.
Role in Organic Synthesis
The compound serves as a valuable building block for constructing more complex molecular architectures. The aldehyde functionality provides a versatile handle for further transformations, including:
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Formation of imines, oximes, and hydrazones
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Construction of heterocyclic compounds
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Introduction of carbon-carbon bonds through aldol and related reactions
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Installation of stereogenic centers via asymmetric transformations
These capabilities make it potentially useful as an intermediate in the synthesis of biologically active compounds and specialty chemicals .
Analytical Considerations
For researchers working with 4-[(2-Methoxyethoxy)methyl]benzaldehyde, various analytical techniques are applicable for characterization, purity assessment, and reaction monitoring.
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features that aid in its identification and structural confirmation:
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¹H NMR Spectroscopy: Expected signals include aldehyde proton (typically δ ~10 ppm), aromatic protons, and methoxy/methylene protons of the methoxyethoxy chain
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¹³C NMR Spectroscopy: Distinctive signals for the aldehyde carbon (~190 ppm), aromatic carbons, and aliphatic carbons
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IR Spectroscopy: Characteristic absorption for the aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C stretches from the ether linkages
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Mass Spectrometry: Molecular ion peak at m/z 210 and fragmentation patterns involving loss of the methoxyethoxy group
These spectroscopic data, combined with chromatographic techniques, enable definitive identification and purity assessment in research contexts .
Research Limitations and Future Directions
Current research on 4-[(2-Methoxyethoxy)methyl]benzaldehyde appears limited based on available literature, presenting opportunities for further investigation.
Knowledge Gaps
Several areas warrant additional research:
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Comprehensive characterization of physical properties
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Development of optimized synthetic routes with high yields
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Exploration of biological activities, if any
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Investigation of catalytic applications
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Structure-activity relationship studies with related derivatives
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